molecular formula C10H14BrN3O B5821225 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5821225
M. Wt: 272.14 g/mol
InChI Key: VQTBXWJZDPHDMN-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and the urinary bladder. Activation of β3-adrenergic receptors leads to increased lipolysis, glucose uptake, and thermogenesis in adipose tissue. Additionally, activation of β3-adrenergic receptors in the urinary bladder leads to relaxation of the detrusor muscle, making it a potential treatment for urinary incontinence.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipose tissue, leading to improved glucose metabolism. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cardiac function by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a highly selective β3-adrenergic receptor agonist, making it a useful tool for studying the function of β3-adrenergic receptors. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity and good bioavailability, making it suitable for in vivo experiments. However, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term experiments. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to explore its potential as a treatment for type 2 diabetes, cardiovascular diseases, and urinary incontinence in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. Furthermore, the development of novel β3-adrenergic receptor agonists with improved pharmacokinetic properties may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide as a white solid with a purity of over 99%. This method has been optimized to ensure reproducibility and scalability for large-scale synthesis.

Scientific Research Applications

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a beneficial effect on insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a protective effect on the heart, making it a potential treatment for cardiovascular diseases.

properties

IUPAC Name

4-bromo-N-cyclopentyl-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTBXWJZDPHDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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